molecular formula C20H15NO3 B5765035 N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide

N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide

Cat. No.: B5765035
M. Wt: 317.3 g/mol
InChI Key: DGLKEBYKQJWFLH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide: is an organic compound that features a benzodioxole moiety attached to a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzodioxole Formation: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Amide Bond Formation: The benzodioxole derivative can then be reacted with 2-phenylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods: Industrial production of N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or otherwise substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound can be explored as a potential pharmacophore in the development of new drugs, particularly those targeting neurological or oncological pathways.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic structure.

Industry:

    Polymer Additives: The compound can be used as an additive in the production of high-performance polymers.

    Coatings: It can be incorporated into coatings to enhance their protective properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π stacking interactions, while the amide bond can form hydrogen bonds with biological targets, influencing their function.

Comparison with Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical properties and biological activity.

    1-(1,3-benzodioxol-5-yl)-2-butanamine:

Uniqueness: N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide is unique due to its combination of a benzodioxole moiety with a phenylbenzamide structure, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from catalysis to drug development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-20(21-15-10-11-18-19(12-15)24-13-23-18)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLKEBYKQJWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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